molecular formula C9H10O2S B8682056 beta-Methylsulfonylstyrene

beta-Methylsulfonylstyrene

Cat. No. B8682056
M. Wt: 182.24 g/mol
InChI Key: RJQJJDKSNFBCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022804

Procedure details

130 mg of zinc chloride, 3.2 g (20 mmoles) of methanesulfonic acid bromide and 0.15 ml of 50% strength hydrogen peroxide are successively added to a solution of 2.1 g (20 mmoles) of styrene in 5 ml of nitromethane. After 50 hours at room temperature, the mixture is taken up in methylene chloride and the solution is washed with water. The crude 1-methylsulfonyl-2-bromo-2-phenylethane which remains after stripping off the methylene chloride is dissolved in 10 ml of benzene and dehydrobrominated by adding 25 mmoles of triethylamine. Distillation at from 121° to 124° C. at 0.01 mm Hg gives β-methylsulfonylstyrene, of melting point 77° - 79° C. (after recrystallization from ether). According to the NMR spectrum (J = 15.5 Hz), the product is in the trans-configuration.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
130 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Br)(=[O:4])=[O:3].OO.[CH2:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C>[N+](C)([O-])=O.C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[CH3:1][S:2]([CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:4])=[O:3] |f:6.7.8|

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
CS(=O)(=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
2.1 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Name
Quantity
130 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution is washed with water
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 10 ml of benzene
DISTILLATION
Type
DISTILLATION
Details
Distillation at from 121° to 124° C. at 0.01 mm Hg

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
CS(=O)(=O)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.